

Spectroscopic Profile of 5-Bromo-2-chloro-3-methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2-chloro-3-methylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-Bromo-2-chloro-3-methylpyridine**, a key intermediate in pharmaceutical and agrochemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural characterization of **5-Bromo-2-chloro-3-methylpyridine** is supported by a combination of spectroscopic techniques. The quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses are summarized in the tables below for ease of reference and comparison.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
Data not available in search results		

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
Data not available in search results		

Note: Specific experimental spectroscopic data for **5-Bromo-2-chloro-3-methylpyridine** were not found in the performed searches. The tables above are structured to present the data once it becomes available. The following sections on experimental protocols are based on general methodologies for similar compounds.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data interpretation. The following are generalized protocols applicable to the analysis of **5-Bromo-2-chloro-3-methylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- **Sample Preparation:** Approximately 5-10 mg of **5-Bromo-2-chloro-3-methylpyridine** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

- ^1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: For a solid sample like **5-Bromo-2-chloro-3-methylpyridine**, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is ground with spectroscopic grade potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .

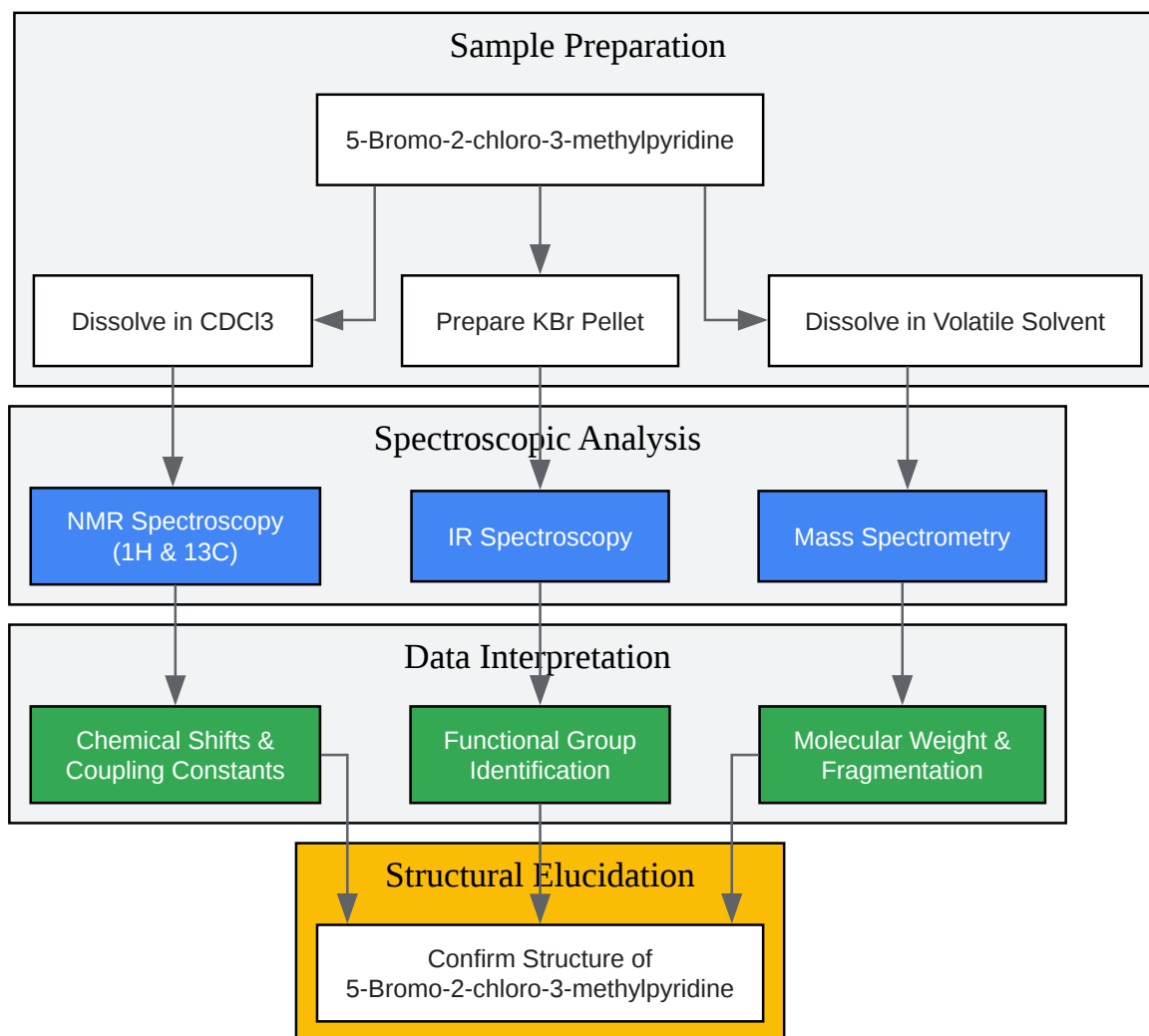
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background Correction: A background spectrum of the pure KBr pellet or salt plate is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a system with direct infusion capabilities, using Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).
- Sample Preparation: For GC-MS, the sample is dissolved in a volatile organic solvent (e.g., dichloromethane or methanol) at a low concentration. For direct infusion, a dilute solution of the sample is prepared in a suitable solvent.
- Data Acquisition (EI mode):
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 40-400.
 - Scan Speed: 1-2 scans/second.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (M^+) and the characteristic fragmentation pattern. The isotopic pattern resulting from the presence of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) and chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) is a key feature for structural confirmation.

Visualization of Spectroscopic Analysis Workflow

The logical flow for the complete spectroscopic characterization of **5-Bromo-2-chloro-3-methylpyridine** is depicted in the following diagram.



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Caption: Workflow for the spectroscopic analysis of **5-Bromo-2-chloro-3-methylpyridine**.

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